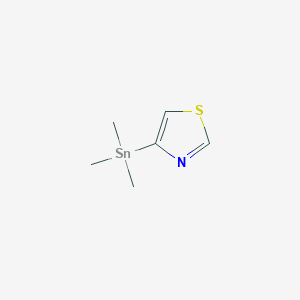
Trimethyl(1,3-thiazol-4-yl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(1,3-thiazol-4-yl)stannane is an organotin compound that features a thiazole ring bonded to a trimethylstannyl group. The molecular formula of this compound is C6H11NSSn, and it has a molecular weight of 247.924 g/mol . The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is a versatile moiety in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(1,3-thiazol-4-yl)stannane typically involves the reaction of a thiazole derivative with a trimethylstannylating agent. One common method is the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a palladium catalyst under an inert atmosphere . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions: Trimethyl(1,3-thiazol-4-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学研究应用
Trimethyl(1,3-thiazol-4-yl)stannane has diverse applications in scientific research:
作用机制
The mechanism of action of Trimethyl(1,3-thiazol-4-yl)stannane involves its interaction with biological molecules. The thiazole ring can engage in various biochemical pathways, while the trimethylstannyl group can modulate the compound’s reactivity and binding affinity. The compound may target specific enzymes or receptors, leading to alterations in cellular processes .
相似化合物的比较
Trimethyl(1,3-thiazol-2-yl)stannane: Another organotin compound with a similar structure but different positional isomerism.
2-Trimethylsilylstannylthiazole: A compound with a silyl group instead of a stannyl group.
Uniqueness: Trimethyl(1,3-thiazol-4-yl)stannane is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The position of the trimethylstannyl group plays a crucial role in determining the compound’s properties and applications .
属性
分子式 |
C6H11NSSn |
|---|---|
分子量 |
247.94 g/mol |
IUPAC 名称 |
trimethyl(1,3-thiazol-4-yl)stannane |
InChI |
InChI=1S/C3H2NS.3CH3.Sn/c1-2-5-3-4-1;;;;/h2-3H;3*1H3; |
InChI 键 |
VHJCCUHGYFGVCO-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1=CSC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


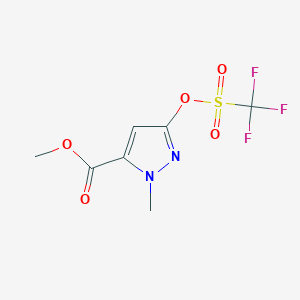
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)
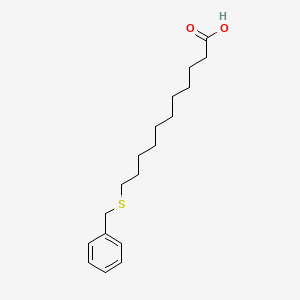


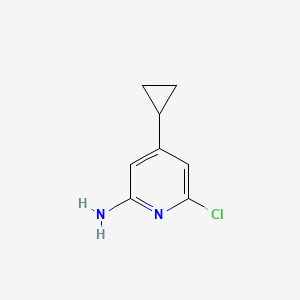


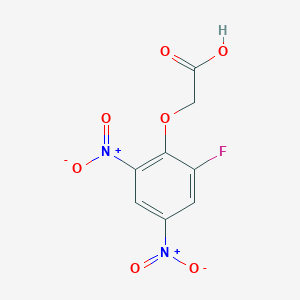
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)
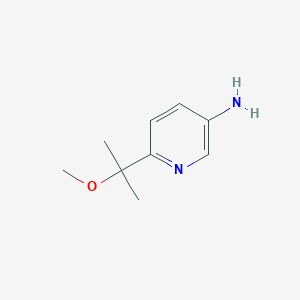
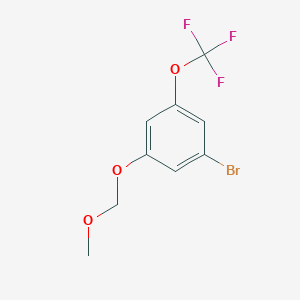
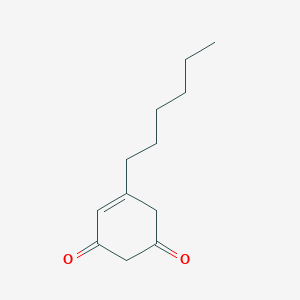
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
